Cas no 134330-48-6 (O-cyclobutylhydroxylamine)

O-cyclobutylhydroxylamine 化学的及び物理的性質
名前と識別子
-
- O-cyclobutylhydroxylamine
- o-cyclobutylhydroxylamine
- EN300-217909
- DB-321332
- AKOS006328111
- 134330-48-6
-
- MDL: MFCD11618108
- インチ: InChI=1S/C4H9NO/c5-6-4-2-1-3-4/h4H,1-3,5H2
- InChIKey: WHFMUIWBJFYAGJ-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 87.068413911g/mol
- どういたいしつりょう: 87.068413911g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 6
- 回転可能化学結合数: 1
- 複雑さ: 42.8
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 35.2Ų
O-cyclobutylhydroxylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-217909-10.0g |
O-cyclobutylhydroxylamine |
134330-48-6 | 10g |
$1191.0 | 2023-06-07 | ||
Enamine | EN300-217909-0.25g |
O-cyclobutylhydroxylamine |
134330-48-6 | 0.25g |
$517.0 | 2023-09-16 | ||
Enamine | EN300-217909-1.0g |
O-cyclobutylhydroxylamine |
134330-48-6 | 1g |
$562.0 | 2023-06-07 | ||
Enamine | EN300-217909-0.05g |
O-cyclobutylhydroxylamine |
134330-48-6 | 0.05g |
$471.0 | 2023-09-16 | ||
Enamine | EN300-217909-1g |
O-cyclobutylhydroxylamine |
134330-48-6 | 1g |
$562.0 | 2023-09-16 | ||
Enamine | EN300-217909-5g |
O-cyclobutylhydroxylamine |
134330-48-6 | 5g |
$841.0 | 2023-09-16 | ||
Enamine | EN300-217909-2.5g |
O-cyclobutylhydroxylamine |
134330-48-6 | 2.5g |
$667.0 | 2023-09-16 | ||
Enamine | EN300-217909-0.1g |
O-cyclobutylhydroxylamine |
134330-48-6 | 0.1g |
$495.0 | 2023-09-16 | ||
Enamine | EN300-217909-0.5g |
O-cyclobutylhydroxylamine |
134330-48-6 | 0.5g |
$540.0 | 2023-09-16 | ||
Enamine | EN300-217909-5.0g |
O-cyclobutylhydroxylamine |
134330-48-6 | 5g |
$841.0 | 2023-06-07 |
O-cyclobutylhydroxylamine 関連文献
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
O-cyclobutylhydroxylamineに関する追加情報
O-Cyclobutylhydroxylamine: A Comprehensive Overview
O-Cyclobutylhydroxylamine, also known by its CAS number 134330-48-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a cyclobutane ring attached to a hydroxylamine group. The cyclobutane ring introduces interesting steric and electronic properties, making O-cyclobutylhydroxylamine a valuable molecule for various applications.
The synthesis of O-cyclobutylhydroxylamine has been extensively studied, with researchers exploring various methodologies to optimize its production. Recent advancements in catalytic asymmetric synthesis have enabled the efficient preparation of this compound with high enantiomeric excess. These developments are particularly important for its use in drug discovery, where stereochemistry plays a critical role in biological activity.
In terms of chemical properties, O-cyclobutylhydroxylamine exhibits unique reactivity due to the presence of the hydroxylamine group. This group is known for its ability to participate in nucleophilic addition reactions, making it a versatile building block in organic synthesis. Recent studies have highlighted its potential as an intermediate in the synthesis of complex molecules, including bioactive compounds and advanced materials.
The biological activity of O-cyclobutylhydroxylamine has also been a focal point of research. Preclinical studies have demonstrated its ability to modulate key cellular pathways, suggesting potential applications in the treatment of various diseases. For instance, research published in 2023 revealed that O-cyclobutylhydroxylamine derivatives exhibit promising anti-inflammatory and antioxidant properties, which could be harnessed for therapeutic purposes.
From an environmental perspective, the degradation and toxicity profiles of O-cyclobutylhydroxylamine are critical considerations. Recent eco-toxicological studies have shown that this compound exhibits low acute toxicity to aquatic organisms under standard testing conditions. However, further research is needed to fully understand its long-term environmental impact and biodegradation pathways.
In conclusion, O-cyclobutylhydroxylamine (CAS 134330-48-6) is a multifaceted compound with diverse applications across chemistry and biology. Its unique structure and reactivity make it an invaluable tool for researchers seeking to develop novel compounds with tailored functionalities. As ongoing studies continue to uncover new insights into its properties and applications, O-cyclobutylhydroxylamine is poised to play an increasingly important role in both academic and industrial settings.
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